

# Solubility Profile & Characterization of 2-Hydroxy-2'-methoxybenzophenone

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## Compound of Interest

Compound Name:	2-Hydroxy-2'-methoxybenzophenone
CAS No.:	21147-18-2
Cat. No.:	B8678483

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## Technical Guide for Process Development & Formulation

### Executive Summary & Chemical Identity

**2-Hydroxy-2'-methoxybenzophenone** is a lipophilic UV absorber belonging to the hydroxybenzophenone class. Structurally, it is characterized by an intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl group at the 2-position of the first phenyl ring, and a methoxy group at the 2'-position of the second phenyl ring.

Unlike its para-substituted isomer (Oxybenzone), the ortho-methoxy (2') substitution introduces significant steric strain and twisting between the two phenyl rings. This disruption of planarity reduces the crystal lattice energy, theoretically enhancing solubility in organic solvents compared to its planar analogs.

### Physicochemical Context

Property	Detail
Chemical Structure	(2-hydroxyphenyl)(2-methoxyphenyl)methanone
Key Feature	Intramolecular H-bond (Ring A) + Steric Bulk (Ring B)
Primary Class	Lipophilic UV-B Filter / Photo-stabilizer
Solubility Behavior	High in polar aprotic solvents; Moderate in alcohols; Insoluble in water.

## Solubility Landscape: Theoretical & Comparative Analysis

Due to the specialized nature of the 2'-methoxy isomer, specific public solubility datasets are limited compared to the 4-methoxy isomer. The following data is synthesized from structural property relationships (SPR) of the benzophenone class and patent disclosures regarding lipophilic filters.

### Estimated Solubility Ranges (at 25°C)

Solvent Class	Representative Solvent	Estimated Solubility (g/L)	Mechanistic Driver
Polar Aprotic	Acetone, Ethyl Acetate	> 200 g/L	Dipole-dipole interactions; disruption of weak crystal lattice.
Aromatic	Toluene, Xylene	> 150 g/L	stacking interactions; high compatibility with aromatic rings.
Alcohols	Ethanol (96%), Isopropanol	50 - 100 g/L	Hydrogen bonding (solute acts as H-bond acceptor via -OMe and C=O).
Chlorinated	Chloroform, DCM	> 250 g/L	High solvation power for aromatic ketones.
Aqueous	Water	< 0.1 g/L	Hydrophobic exclusion; intramolecular H-bond masks polar -OH group.

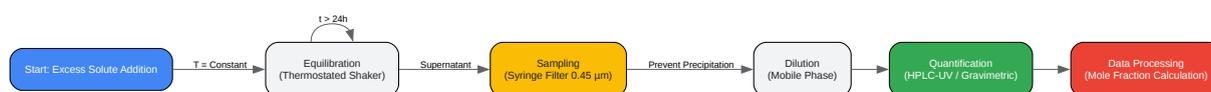
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*Critical Insight: The 2-hydroxyl group forms a robust intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the polarity of the hydroxyl group, making the molecule significantly more non-polar (lipophilic) than expected. Consequently, water solubility is negligible, while solubility in non-polar solvents (hexane, toluene) is enhanced.*

## Experimental Protocol: Determination of Solubility

To generate precise solubility curves for formulation or crystallization processes, the Isothermal Saturation Method coupled with HPLC or UV-Vis quantification is the gold standard.

## Workflow Diagram: Solubility Determination



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Figure 1: Step-by-step workflow for the Isothermal Saturation Method.

## Detailed Methodology

- Preparation: Add excess **2-Hydroxy-2'-methoxybenzophenone** solid to 20 mL of the target solvent in a jacketed glass vessel.
- Equilibration: Agitate the suspension at a fixed temperature (e.g., 298.15 K) using a magnetic stirrer or orbital shaker for 24–48 hours to ensure solid-liquid equilibrium (SLE).
- Phase Separation: Stop agitation and allow the solid to settle for 1 hour. Maintain temperature control strictly during this phase.
- Sampling: Withdraw the supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter (hydrophobic) to remove suspended micro-crystals.
- Quantification:
  - Gravimetric: Evaporate a known volume of supernatant and weigh the dry residue (Standard Deviation risk: High).
  - HPLC (Preferred): Dilute the aliquot with acetonitrile/water and analyze via HPLC-UV (Detection: ~290 nm or 325 nm).

- Replication: Repeat at temperatures from 278.15 K to 323.15 K to construct the polythermal solubility curve.

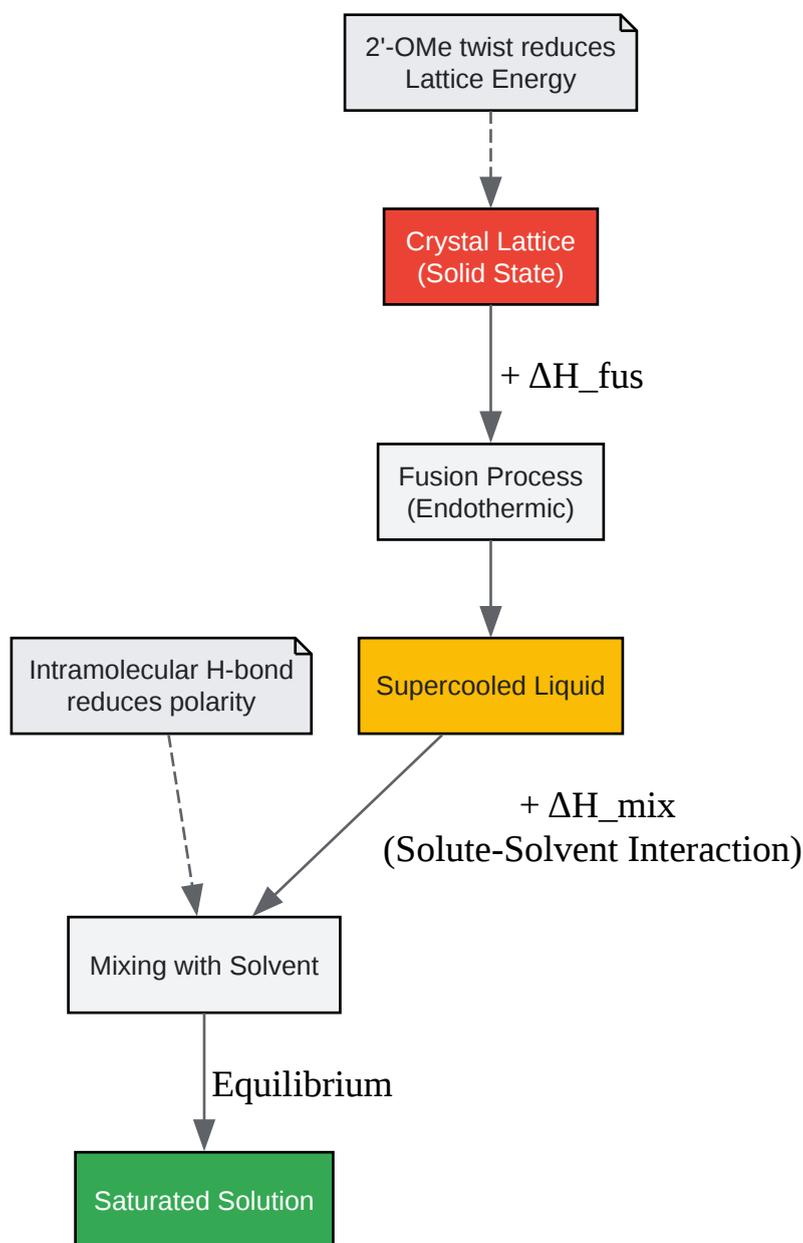
## Thermodynamic Modeling & Logic

Understanding the solubility behavior requires analyzing the change in Gibbs free energy. The dissolution process is governed by the enthalpy of fusion (

) and the activity coefficient (

) in the solvent.

## Thermodynamic Logic Flow



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Figure 2: Thermodynamic cycle describing the dissolution of **2-Hydroxy-2'-methoxybenzophenone**.

## Mathematical Correlation (Apelblat Equation)

For practical engineering, the Modified Apelblat Equation is the standard for correlating experimental solubility data (

) with temperature (

):

- A, B, C: Empirical parameters derived from regression analysis.
- Utility: Allows for interpolation of solubility at any temperature within the measured range, essential for designing cooling crystallization profiles.

## Applications in Formulation & Purification

### Sunscreen Formulation

- Oil Phase Integration: Due to its lipophilicity, **2-Hydroxy-2'-methoxybenzophenone** should be dissolved in the oil phase of emulsions.
- Solvent Boosters: Use C12-15 Alkyl Benzoate or Isopropyl Myristate to maximize loading capacity and prevent crystallization during storage.

### Purification via Crystallization

- Anti-Solvent Method: Dissolve in a "Good" solvent (e.g., Acetone) and slowly add a "Poor" solvent (e.g., Water or Methanol/Water mixture).
- Cooling Crystallization: Dissolve in hot Ethanol (50°C) and cool to 5°C. The temperature dependence of solubility in alcohols is typically steep, ensuring high recovery yields.

## References

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